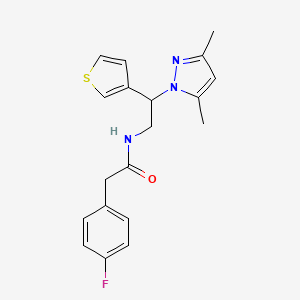![molecular formula C19H27FN2O2 B3006848 3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2320383-12-6](/img/structure/B3006848.png)
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as FMP-NP or FMP-OP, and it is a derivative of the synthetic cannabinoid JWH-018.
作用机制
FMP-NP acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. The binding of FMP-NP to the CB1 receptor leads to a cascade of signaling events that ultimately result in the modulation of various physiological processes. The exact mechanism of action of FMP-NP is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
The binding of FMP-NP to the CB1 receptor has been shown to have various biochemical and physiological effects. One of the primary effects is the modulation of pain perception. FMP-NP has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. The compound has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using FMP-NP in lab experiments is its potency and selectivity for the CB1 receptor. The compound has a high affinity for the receptor and can be used to study its function and signaling pathways.
However, one of the limitations of using FMP-NP in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and caution should be exercised when handling and using the compound.
未来方向
There are several future directions for research on FMP-NP. One area of research is the development of more potent and selective derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields, including the treatment of chronic pain and epilepsy.
Another area of research is the potential use of FMP-NP as a tool for studying the endocannabinoid system. The compound can be used to study the function and signaling pathways of the CB1 receptor, as well as the role of the endocannabinoid system in various physiological processes.
Conclusion
In conclusion, FMP-NP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have analgesic, anticonvulsant, and anxiolytic properties and may be useful in the treatment of chronic pain and epilepsy. Additionally, FMP-NP can be used as a tool for studying the endocannabinoid system and the function of the CB1 receptor. Further research is needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields.
合成方法
The synthesis of FMP-NP involves the reaction of JWH-018 with oxan-4-ylpyrrolidine and 3-(4-fluoro-3-methylphenyl)propanoyl chloride. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
FMP-NP has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood. FMP-NP has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and can be used to study the receptor's function and signaling pathways.
Another area of research is the potential use of FMP-NP as a therapeutic agent. The compound has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
属性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-12-15(2-4-18(14)20)3-5-19(23)21-16-6-9-22(13-16)17-7-10-24-11-8-17/h2,4,12,16-17H,3,5-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZXTQVQCPSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

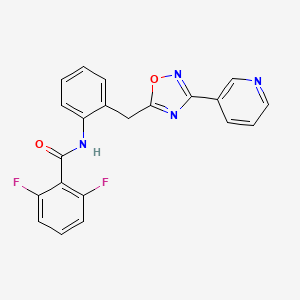
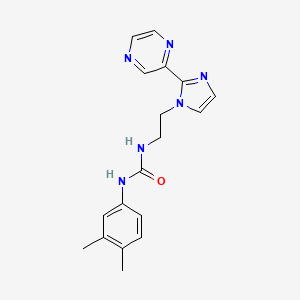
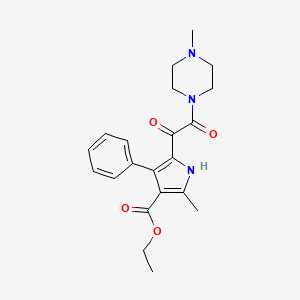

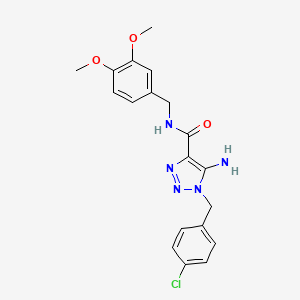
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
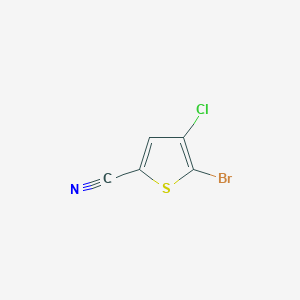

![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)
